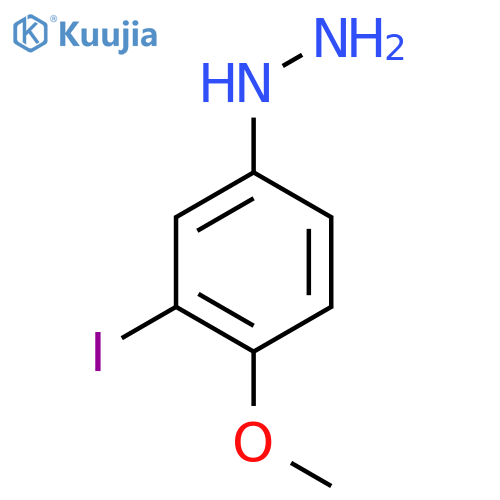Cas no 1388053-89-1 (3-Iodo-4-methoxyphenylhydrazine)

1388053-89-1 structure
商品名:3-Iodo-4-methoxyphenylhydrazine
CAS番号:1388053-89-1
MF:C7H9IN2O
メガワット:264.063633680344
CID:4934352
3-Iodo-4-methoxyphenylhydrazine 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-4-methoxyphenylhydrazine
-
- インチ: 1S/C7H9IN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3
- InChIKey: TZEIRXHCZFLMHG-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=CC=1OC)NN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 47.3
3-Iodo-4-methoxyphenylhydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250001119-500mg |
3-Iodo-4-methoxyphenylhydrazine |
1388053-89-1 | 98% | 500mg |
1,068.20 USD | 2021-06-15 | |
| Alichem | A250001119-250mg |
3-Iodo-4-methoxyphenylhydrazine |
1388053-89-1 | 98% | 250mg |
680.00 USD | 2021-06-15 | |
| Alichem | A250001119-1g |
3-Iodo-4-methoxyphenylhydrazine |
1388053-89-1 | 98% | 1g |
1,600.75 USD | 2021-06-15 |
3-Iodo-4-methoxyphenylhydrazine 関連文献
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1388053-89-1 (3-Iodo-4-methoxyphenylhydrazine) 関連製品
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
